REACTION_CXSMILES
|
B.[Na].C(OC(C)C)(C)C.[OH-].[Na+].[F:12][C:13]([F:25])([F:24])[C:14]([OH:23])([C:19]([F:22])([F:21])[F:20])[C:15](OC)=[O:16].Cl>O>[F:12][C:13]([F:24])([F:25])[C:14]([C:19]([F:20])([F:22])[F:21])([OH:23])[CH2:15][OH:16] |f:0.1,3.4,^1:1|
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
B.[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)OC)(C(F)(F)F)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesis
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
After the water layer was removed
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 50° C.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CO)(O)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |